molecular formula C19H21N5O4 B028100 Prazosin-d8 CAS No. 1006717-55-0

Prazosin-d8

カタログ番号: B028100
CAS番号: 1006717-55-0
分子量: 391.4 g/mol
InChIキー: IENZQIKPVFGBNW-YEBVBAJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prazosin-d8 (CAS: 1006717-55-0) is a deuterium-labeled analog of Prazosin, a selective α1-adrenergic receptor antagonist used primarily to treat hypertension and post-traumatic stress disorder (PTSD) . The molecular formula of this compound is C19H13D8N5O4 (molecular weight: 391.45), where eight hydrogen atoms are replaced with deuterium, enhancing its stability for analytical applications . It is manufactured as a high-purity (>95% by HPLC) reference standard for mass spectrometry-based assays, pharmacokinetic studies, and environmental monitoring of pharmaceutical residues .

Key applications include:

  • Quantitative analysis in biological and environmental samples using UHPLC-MS/MS .
  • Metabolic tracking of Prazosin in vivo, leveraging deuterium’s resistance to metabolic cleavage .
  • Quality control in pharmaceutical manufacturing, as highlighted by its inclusion in international reference standards .

作用機序

Target of Action

Prazosin-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure . They are postsynaptic, located after the nerve junction, or space between a nerve fiber and target tissue .

Mode of Action

This compound, like Prazosin, is an alpha-blocker . It exerts its antihypertensive effect by relaxation of peripheral arterioles as a consequence of functional blockade of postsynaptic alpha-adrenoceptors . This differs from other alpha-adrenoceptor blocking drugs such as phentolamine, which act at pre- as well as postsynaptic alpha-adrenoceptors .

Biochemical Pathways

This compound, through its action on alpha-1 adrenergic receptors, affects various biochemical pathways. For instance, it has been shown to increase antioxidant capacity and attenuate apoptotic pathways by increasing the bcl-2 levels and decreasing the expression of Bax and caspase 3 enzymes .

Pharmacokinetics

Prazosin, the parent compound of this compound, is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . It is highly (92 to 97%) bound to human plasma proteins (albumin and α1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . Only 6% of prazosin is excreted unchanged, mainly in the urine . The two main metabolites (0-demethylated) are almost completely excreted in bile .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. It’s worth noting that the disposition of Prazosin, the parent compound, is modified in chronic renal failure and in congestive heart failure . In both cases, the plasma free fraction of Prazosin is increased and plasma elimination half-life is longer . This suggests that the patient’s health status can influence the drug’s action.

生化学分析

Biochemical Properties

Prazosin-d8 plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. This compound binds selectively to alpha1-adrenergic receptors with high affinity, inhibiting their activity . This interaction is crucial for studying the pharmacokinetics and pharmacodynamics of prazosin and related compounds.

Cellular Effects

This compound influences various cellular processes by modulating alpha1-adrenergic receptor activity. In vascular smooth muscle cells, this compound inhibits receptor-mediated vasoconstriction, leading to vasodilation and reduced blood pressure . Additionally, this compound affects cell signaling pathways, such as the phosphoinositide pathway, by inhibiting the production of inositol trisphosphate and diacylglycerol. This modulation of signaling pathways can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. By occupying the receptor’s binding site, this compound prevents the activation of downstream signaling cascades . This inhibition results in decreased intracellular calcium levels, reduced smooth muscle contraction, and vasodilation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Degradation of this compound can lead to reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound maintains its activity in vitro and in vivo, although its effects may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, this compound may cause adverse effects, such as hypotension and bradycardia. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in further therapeutic benefits but increases the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity. This compound may also affect the metabolism of other compounds by competing for enzyme binding sites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as tissue perfusion and receptor density. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall pharmacological effects.

生物活性

Prazosin-d8 is a deuterated form of prazosin, a well-known alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder (PTSD). The incorporation of deuterium in this compound enhances its stability and can improve the accuracy of analytical methods used to quantify prazosin in biological samples. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

This compound functions as a selective antagonist for alpha-1 adrenergic receptors (α1-ARs). The binding affinity of this compound to human recombinant α1A-, α1B-, and α1D-ARs is characterized by Ki values of 0.2 nM, 0.25 nM, and 0.32 nM, respectively, indicating a strong interaction with these receptors compared to α2-ARs (Ki values of 340 nM and 3.7 nM for α2A- and α2B-ARs) . This selectivity allows this compound to effectively inhibit peripheral and central postsynaptic α1-ARs, which is crucial for its therapeutic effects.

Table 1: Binding Affinity of this compound

Receptor TypeKi Value (nM)
α1A-AR0.2
α1B-AR0.25
α1D-AR0.32
α2A-AR340
α2B-AR3.7

Clinical Applications

Hypertension Management : this compound is primarily used to manage hypertension by causing vasodilation through the blockade of α1-ARs on vascular smooth muscle. This results in decreased systemic vascular resistance and lower blood pressure.

PTSD Treatment : Prazosin has been shown to reduce nightmares associated with PTSD. A systematic review indicated that it significantly decreases the frequency and intensity of trauma-related nightmares . A case series demonstrated sustained remission of PTSD symptoms in patients treated with prazosin, highlighting its potential as a long-term therapeutic option .

Benign Prostatic Hyperplasia (BPH) : It is also utilized in treating BPH by relaxing smooth muscle in the prostate and bladder neck, improving urinary flow.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart, including hepatic metabolism primarily via CYP450 enzymes. The half-life is approximately 2.5 hours; however, it may be prolonged in patients with renal impairment or congestive heart failure .

Case Studies

A notable case series involved three patients with PTSD who were treated with prazosin. They exhibited significant improvements in trauma-related symptoms after starting treatment. One patient reported complete remission of nightmares after a year on a stable dose of prazosin . Another patient experienced a reduction in flashbacks and improved management of stressors after dosage adjustments.

Table 2: Summary of Case Study Outcomes

PatientInitial Dose (mg)Outcome After TreatmentNotable Side Effects
11 mg at bedtimeNo nightmares after 1 yearNone reported
2Increased to 3 mgFlashbacks managed effectivelyDizziness initially
3Adjusted to 2 mgSignificant symptom reductionMild hypotension

科学的研究の応用

Pharmacological Applications

  • Hypertension Management
    • Prazosin-d8 can be utilized in studies aimed at understanding its efficacy in lowering blood pressure compared to non-deuterated forms. Research indicates that prazosin effectively decreases diastolic blood pressure in hypertensive models .
  • PTSD Treatment
    • The compound has been studied for its effects on PTSD-associated nightmares. A systematic review highlighted its potential benefits in reducing nightmare frequency and intensity among patients with PTSD .
  • Benign Prostatic Hyperplasia
    • This compound is used to investigate its role in alleviating symptoms of BPH by relaxing smooth muscle in the prostate and bladder neck, thus improving urinary flow .

Analytical Chemistry Applications

This compound serves as a valuable standard in analytical methods, particularly in:

  • Mass Spectrometry : Its deuterated nature allows for precise quantification and differentiation from non-deuterated compounds during analysis.
  • Method Validation : It is employed in analytical method development for quality control applications, ensuring reliable results in pharmaceutical formulations .

Neurobiology Research

Recent studies have explored the neuroprotective effects of this compound:

  • Alzheimer’s Disease : Research suggests that prazosin may have a role in mitigating cognitive decline associated with Alzheimer’s disease. This compound is used to trace metabolic pathways and interactions within the central nervous system .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
HypertensionBlood pressure reduction studiesEffective in lowering diastolic blood pressure
PTSDNightmare frequency reductionBenefits noted compared to placebo
Benign Prostatic HyperplasiaSymptom alleviationImproves urinary flow by relaxing smooth muscle
Analytical ChemistryMass spectrometry standardEnhances quantification accuracy due to isotopic labeling
NeurobiologyCognitive decline studiesPotential neuroprotective effects observed

Case Studies

  • Hypertensive Rat Models
    • A study demonstrated that this compound significantly decreased blood pressure in spontaneously hypertensive rats when administered at a dose of 1 mg/kg. This study highlighted the compound's effectiveness and safety profile in a controlled environment.
  • PTSD Clinical Trials
    • Clinical trials involving veterans with PTSD showed that this compound reduced the severity and frequency of nightmares significantly compared to placebo, indicating its potential as a therapeutic agent for sleep disturbances related to trauma.
  • Alzheimer’s Disease Mechanisms
    • Investigations into the effects of this compound on amyloid-beta accumulation have provided insights into its neuroprotective mechanisms, suggesting that it may modulate pathways involved in neurodegeneration.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing Prazosin-d8 in preclinical studies?

  • Methodological Answer : Synthesis of this compound typically involves isotopic exchange reactions or deuterium incorporation during precursor synthesis. Characterization requires techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity and nuclear magnetic resonance (NMR) to verify structural integrity. Researchers should adhere to NIH guidelines for reporting experimental conditions (e.g., solvent systems, reaction temperatures) to ensure reproducibility .

Q. How does deuterium substitution in this compound influence its metabolic stability compared to non-deuterated Prazosin?

  • Methodological Answer : Deuterium’s kinetic isotope effect slows CYP450-mediated metabolism, extending half-life. Comparative studies should use in vitro hepatocyte assays and in vivo pharmacokinetic (PK) models to measure parameters like clearance (CL) and area under the curve (AUC). Control for variables such as dose, species, and administration route to isolate isotopic effects .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards (e.g., this compound itself) ensures accuracy. Validate methods per FDA guidelines for sensitivity (LOQ < 1 ng/mL) and specificity against matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify variability sources (e.g., assay conditions, species differences). Use sensitivity analysis to weight studies by methodological rigor (e.g., sample size, control groups). Reconcile discrepancies by replicating experiments under standardized protocols .

Q. What experimental designs mitigate isotopic interference when using this compound in high-throughput screening (HTS)?

  • Methodological Answer : Design counter-screening assays with non-deuterated Prazosin to distinguish target-specific effects from isotopic artifacts. Optimize assay conditions (e.g., pH, incubation time) to minimize deuterium-induced fluorescence quenching or protein binding shifts .

Q. How should statistical power calculations be adjusted for studies comparing deuterated and non-deuterated Prazosin analogues?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability in metabolic rates. Calculate sample size via Cohen’s d with an adjusted effect size (≥0.8) to detect isotopic differences. Include covariates like body weight and enzyme activity in regression analyses .

Q. What strategies ensure reproducibility in longitudinal studies assessing chronic this compound exposure?

  • Methodological Answer : Implement blinded dosing protocols and crossover designs to control for batch-to-batch variability in deuterated compound synthesis. Use accelerated stability testing to monitor deuterium loss over time and adjust storage conditions (e.g., -80°C, argon atmosphere) .

Q. How can researchers align this compound studies with FINER criteria (Feasible, Novel, Ethical, Relevant)?

  • Methodological Answer : Frame hypotheses using the PICO framework (Population: animal models; Intervention: this compound dosing; Comparison: non-deuterated controls; Outcome: PK/PD metrics). Prioritize novel endpoints like tissue-specific deuterium retention rates, and justify ethical compliance via 3R principles (Replacement, Reduction, Refinement) in animal models .

Q. Data Presentation and Validation

Q. What are the best practices for presenting isotopic purity data in this compound studies?

  • Methodological Answer : Include supplementary chromatograms (e.g., LC-MS traces) with baseline resolution of deuterated/non-deuterated peaks. Report isotopic enrichment via deuterium incorporation ratios (e.g., ≥98% by NMR integration) in all datasets .

Q. How to address potential deuterium/hydrogen exchange in aqueous solutions during this compound experiments?

  • Methodological Answer : Conduct stability assays under physiological conditions (37°C, pH 7.4) to quantify exchange rates. Use deuterium-depleted solvents and minimize sample storage time to mitigate artifactual results .

類似化合物との比較

Comparison with Deuterated Analogs

Deuterated compounds like Prazosin-d8 are critical for distinguishing endogenous molecules from exogenous drugs in complex matrices. Below is a comparative analysis with other deuterated standards:

Table 1: Analytical Parameters of Deuterated Compounds in UHPLC-MS/MS

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Source Voltage (V)
This compound 7.73 280.1 155.0 50 26
Atenolol-d7 4.30 158.4 141.3 38 24
Metronidazole-d4 2.44 274.1 190.3 90 30
Tolbutamide-d9 7.44 221.1 101.0 70 26

Key Findings :

  • This compound has a longer retention time (7.73 min) compared to Atenolol-d7 (4.30 min), indicating distinct chromatographic separation critical for multi-analyte panels .
  • Its precursor→product ion transition (280.1→155.0) is optimized at a moderate collision energy (50 eV), ensuring specificity in complex matrices like water or plasma .

Cost and Availability

  • This compound is priced at $500/mg (Santa Cruz Biotechnology), significantly higher than non-deuterated Prazosin due to synthetic complexity .
  • In contrast, Ranitidine-N,S-dioxide, another deuterated metabolite, costs $380/5 mg, reflecting variability in production challenges .

Comparison with Structural Analogs

Prazosin (Parent Compound)

  • Structure: C19H21N5O4 (non-deuterated) vs. C19H13D8N5O4 (deuterated) .
  • Function: Both act as α1-adrenergic blockers, but this compound is non-therapeutic and used exclusively for research .
  • Pharmacokinetics : Deuterium substitution reduces metabolic degradation rates, extending half-life in analytical assays—though clinical therapeutic equivalence is irrelevant .

Prazobind (SZL-49)

  • A structural analog of Prazosin with enhanced α1-adrenoceptor alkylation activity .
  • Key Differences :
    • Potency : Prazobind exhibits stronger receptor binding, making it a tool for irreversible receptor studies .
    • Deuterated Form : Prazobind-d8 (CAS: 1189701-23-2) is used similarly to this compound but targets covalent receptor interactions .

Pronethalol and Pronethalol-d6

  • Pronethalol: A non-selective β-adrenergic blocker, structurally unrelated to Prazosin but deuterated (Pronethalol-d6) for analogous analytical purposes .
  • Therapeutic Contrast : Targets β-receptors (cardiac applications) vs. Prazosin’s α1-receptor focus (vascular smooth muscle) .

Research and Regulatory Considerations

  • Purity Standards: this compound is supplied at >95% purity, whereas non-deuterated APIs like Prazosin hydrochloride require stricter impurity profiling (e.g., identification of 2-chloro-6,7-dimethoxyquinazolin-4-amine) .
  • Environmental Monitoring : this compound’s detection limit (LOD) in water is 60 ng/L, comparable to Gemfibrozil-d6 (34 ng/L) but higher than Hydrochlorothiazide-13C-d2 (77 ng/L) .

特性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649145
Record name [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006717-55-0
Record name [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin-d8
Reactant of Route 2
Reactant of Route 2
Prazosin-d8
Reactant of Route 3
Reactant of Route 3
Prazosin-d8
Reactant of Route 4
Reactant of Route 4
Prazosin-d8
Reactant of Route 5
Reactant of Route 5
Prazosin-d8
Reactant of Route 6
Reactant of Route 6
Prazosin-d8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。